4-Methylpiperidin-4-OL

Beschreibung

Contextualizing 4-Methylpiperidin-4-ol within Piperidine (B6355638) Chemistry

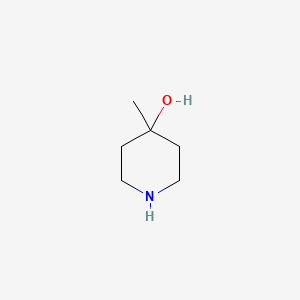

This compound is a derivative of piperidine, a saturated heterocycle consisting of a six-membered ring containing five carbon atoms and one nitrogen atom. vulcanchem.com The structure of this compound is characterized by a methyl group and a hydroxyl group attached to the fourth carbon of the piperidine ring. tcichemicals.com This substitution pattern makes it a tertiary alcohol. The piperidine scaffold itself is a prevalent structural motif in a vast array of natural alkaloids and synthetic pharmaceuticals. The specific arrangement of the methyl and hydroxyl groups on the piperidine ring in this compound provides distinct steric and electronic properties that chemists can exploit for further chemical transformations.

Significance and Versatility of this compound in Advanced Chemical Sciences

The significance of this compound lies in its role as a key intermediate and structural component in the synthesis of more complex molecules. chemimpex.com Its bifunctional nature, possessing both a secondary amine within the ring and a tertiary hydroxyl group, allows for a wide range of chemical modifications. Researchers value the compound for its stability and reactivity, which facilitate various chemical reactions. chemimpex.com

Detailed Research Findings:

Pharmaceutical and Agrochemical Synthesis: The compound is widely used as a building block in the development of pharmaceuticals and agrochemicals. chemimpex.com It is a key starting material for creating fluorinated piperidine derivatives, such as Trans-3-Fluoro-4-Methylpiperidin-4-Ol, which are explored in medicinal chemistry for their potential to enhance biological activity. smolecule.com The inclusion of the this compound moiety in larger molecules has been shown to increase lipid solubility, a property that can improve absorption rates for potential therapeutic agents. pjoes.compjoes.com

Organic Synthesis and Complex Molecules: In organic synthesis, it is employed in the production of complex organic molecules and new materials. chemimpex.com For instance, it serves as a synthetic intermediate for creating piperidine-azetidine derivatives, which have been evaluated for various biological activities. chemshuttle.com

Materials Science and Catalysis: Its applications extend to the development of novel materials, specialty chemicals, and use as a ligand in catalytic processes to improve reaction rates and selectivity. chemimpex.com The hydroxyl group can be oxidized to form ketones, or it can be substituted with other functional groups, demonstrating its versatility in creating diverse molecular architectures. Recent 2024 research highlighted its incorporation into pyrazole (B372694) derivatives to create molecules with specific photophysical properties. pjoes.compjoes.com

Scope and Focus of the Academic Research Outline on this compound

This article strictly focuses on the chemical nature and synthetic utility of this compound as documented in academic and research contexts. The content is structured to provide a scientific overview of its position within piperidine chemistry and its role as a versatile tool in various fields of chemical science, from pharmaceuticals to materials. The discussion is confined to its chemical properties, synthesis applications, and research findings, without delving into non-chemical topics.

Data Table for this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C6H13NO | chemimpex.com |

| Molecular Weight | 115.17 g/mol | chemimpex.com |

| CAS Number | 3970-68-1 | tcichemicals.comchemimpex.com |

| Appearance | White to Light yellow solid/powder/lump | tcichemicals.comchemimpex.com |

| Purity | ≥ 95% | chemimpex.com |

| Melting Point | 46.0 to 50.0 °C | tcichemicals.com |

| InChI Key | AYXAEOAVYSHGSB-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | CC1(CCNCC1)O | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(8)2-4-7-5-3-6/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBLQEIODBBSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576304 | |

| Record name | 4-Methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-68-1 | |

| Record name | 4-Methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methylpiperidin 4 Ol and Its Derivatives

Enantioselective Synthesis Approaches

Achieving high levels of stereocontrol is a critical challenge in the synthesis of complex molecules. For piperidine (B6355638) derivatives, enantioselective strategies are essential for producing specific, biologically active stereoisomers.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral amines and their derivatives. acs.org Transition metal complexes featuring chiral ligands are widely used to induce stereoselectivity. Asymmetric hydrogenation, in particular, has become a cornerstone for creating chiral piperidine scaffolds from prochiral precursors like pyridinium (B92312) salts. smolecule.com

Iridium-based catalysts have demonstrated exceptional efficacy in the asymmetric hydrogenation of N-substituted pyridinium salts, yielding chiral piperidines with high enantioselectivity. nih.govacs.org The success of these reactions often hinges on the design of the chiral ligand, which coordinates to the metal center and dictates the stereochemical outcome of the hydrogenation process. acs.org For instance, N,P-ligated iridium catalysts have been used to asymmetrically hydrogenate N-iminopyridium ylides, which are activated forms of pyridines, to produce ortho-substituted piperidines with up to 98% enantiomeric excess (ee) after recrystallization. dicp.ac.cnresearchgate.net This approach provides a viable pathway to chiral piperidine building blocks that can be further elaborated. researchgate.net

Similarly, rhodium(I) complexes with P-chiral bisphosphorus ligands have been employed for the enantioselective asymmetric hydrogenation of substituted piperidinones, leading to cis-configured 2,4-disubstituted piperidines. mdpi.com

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Ir/SegPhos | 2-Aryl-3-phthalimidopyridinium salts | cis-Chiral piperidines | High | researchgate.net |

| Ir/(S,S)-f-Binaphane | Pyrimidinium salts | Chiral piperidines | High | bohrium.com |

| N,P-Ligated Iridium | N-Iminopyridium ylides | ortho-Substituted piperidines | Up to 98% | dicp.ac.cnresearchgate.net |

| Rh(I)/P-Chiral Ligand | Substituted piperidinones | cis-2,4-Disubstituted piperidines | Moderate | mdpi.com |

Table 1: Examples of Chiral Catalysis in Asymmetric Piperidine Synthesis

Kinetic resolution is a key technique for separating racemic mixtures into their constituent enantiomers. Hydrolytic kinetic resolution (HKR), often enzyme-catalyzed, is particularly effective for producing enantiopure epoxides, which are versatile intermediates.

In the context of piperidine synthesis, HKR can be applied to racemic intermediates to isolate a single, optically pure enantiomer for subsequent transformations. For example, a CoIII(salen)-OAc-catalyzed HKR of (±)-methyl-3-(oxiran-2-yl)butanoate has been utilized as a key step in the synthesis of an enantiopure piperidine intermediate. researchgate.net This method provides the desired building block with high optical purity (98% ee). researchgate.net Another powerful strategy involves the dynamic kinetic resolution (DKR) of a racemic ketone precursor. A catalytic asymmetric hydrogenation under DKR conditions has been developed for the synthesis of a chiral amine intermediate of Tofacitinib, a Janus kinase inhibitor, allowing for the preferential formation of a single diastereomer out of four possibilities. researchgate.net Biocatalytic methods, using enzymes like hydrolases, also play a crucial role in resolving racemic intermediates to provide access to enantiopure drug precursors. illinois.edu

| Resolution Method | Catalyst/Enzyme | Substrate Type | Outcome | Reference |

| Hydrolytic Kinetic Resolution (HKR) | CoIII(salen)-OAc | Racemic epoxy-butanoate | Enantiopure piperidine intermediate (>98% ee) | researchgate.net |

| Dynamic Kinetic Resolution (DKR) | Metal Catalyst | Racemic aminoketone | Single diastereomer of a chiral amine | researchgate.net |

| Enzymatic Transamination / DKR | Transaminase ATA-036 | 4-Piperidinone | Enantiopure amine | illinois.edu |

Table 2: Kinetic Resolution Strategies for Enantiopure Piperidine Intermediates

Metal-Catalyzed and Organocatalytic Cyclization Strategies for Piperidine Scaffolds

The construction of the piperidine ring itself is a fundamental step that can be achieved through various cyclization strategies. Modern organic synthesis increasingly relies on metal-catalyzed and organocatalytic methods to form these heterocyclic scaffolds with high efficiency and selectivity. nih.gov

Palladium catalysis is a versatile and powerful tool for forming carbon-carbon and carbon-nitrogen bonds, making it highly suitable for constructing piperidine rings. tandfonline.com Palladium-catalyzed reactions can achieve the cyclization of linear precursors under mild conditions, often with high stereocontrol. acs.org

One notable method is the palladium-catalyzed C(sp3)-H arylation, which can selectively form cis-3,4-disubstituted piperidines with excellent regio- and stereoselectivity. acs.orgnih.gov This reaction utilizes an aminoquinoline auxiliary to direct the arylation to the C(4) position of the piperidine ring. acs.org Another approach is the palladium-catalyzed [4+2] cycloaddition of amido-tethered allylic carbonates with oxazol-5-(4H)-ones, which yields piperidine-2,6-dione derivatives under mild conditions. rsc.org Furthermore, intramolecular hydroamination of unactivated alkenes, catalyzed by palladium complexes with specific tridentate ligands, can produce piperidines at room temperature, avoiding the beta-hydride elimination that can lead to side products. organic-chemistry.org

| Palladium-Catalyzed Reaction | Key Features | Product Type | Reference |

| C(sp3)-H Arylation | Aminoquinoline directing group; high stereoselectivity | cis-3,4-Disubstituted piperidines | acs.orgnih.gov |

| [4+2] Cycloaddition | Amido-tethered allylic carbonates; mild conditions | Piperidine-2,6-dione derivatives | rsc.org |

| Intramolecular Hydroamination | Tridentate ligand inhibits β-hydride elimination | Substituted piperidines | organic-chemistry.org |

| Wacker-type Aerobic Oxidative Cyclization | Base-free Pd(DMSO)2(TFA)2 catalyst | Various N-heterocycles including piperidines | organic-chemistry.org |

Table 3: Palladium-Catalyzed Cyclization Strategies for Piperidine Synthesis

Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating C-C multiple bonds (alkenes and alkynes) toward nucleophilic attack. beilstein-journals.org This property has been exploited for the synthesis of nitrogen heterocycles via intramolecular hydroamination or amination reactions. researchgate.net

In the context of piperidine synthesis, gold(I) catalysts can promote the intramolecular cyclization of amino-alkenes or amino-alkynes. For instance, a gold(I)-catalyzed oxidative amination of non-activated alkenes has been developed to form substituted piperidines. mdpi.com This method involves the difunctionalization of a double bond, leading to the concurrent formation of the N-heterocycle. mdpi.com Gold(I) complexes can also catalyze the intramolecular hydroamination of N-allenyl carbamates and other unactivated olefins to form piperidine rings under mild conditions, offering a broad substrate scope. organic-chemistry.org While many gold-catalyzed reactions are formally hydroaminations, related oxidative processes often involve an external oxidant to achieve the desired transformation, a field broadly known as oxidative gold catalysis. nih.gov

Iridium(I) catalysts are preeminent in the field of asymmetric hydrogenation, particularly for the reduction of challenging aromatic substrates like pyridines. dicp.ac.cn To facilitate hydrogenation, the pyridine (B92270) ring typically requires activation, often through N-alkylation to form a pyridinium salt, which lowers its aromatic stabilization energy. acs.orgdicp.ac.cn

The use of chiral N,P-ligated iridium catalysts, often with a [BArF] counter-ion, has enabled the highly enantioselective hydrogenation of pyridinium salts to yield chiral piperidines. dicp.ac.cn A notable strategy involves the asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts, which provides 2-aryl-substituted piperidines with high enantioselectivity. nih.gov The chiral phosphole-based MP²-SEGPHOS ligand was identified as key to this success. nih.gov More recently, a novel iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate salts was reported, yielding valuable cis-configurated hydroxypiperidine esters with excellent yield, enantioselectivity (up to 97% ee), and diastereoselectivity (>20:1 dr). bohrium.com This method highlights the potential for creating highly functionalized, stereodefined piperidine rings. bohrium.com

| Iridium Catalyst/Ligand | Substrate | Product Configuration | Selectivity | Reference |

| Ir/MP²-SEGPHOS | N-Alkyl-2-alkylpyridinium salts | 2-Aryl-substituted piperidines | High ee | nih.gov |

| Ir/N,P-Ligand + Iodine | N-Iminopyridium ylides | ortho-Substituted piperidines | Up to 98% ee | dicp.ac.cn |

| Ir/(S,S)-f-Binaphane | 5-Hydroxypicolinate salts | cis-Hydroxypiperidine esters | >20:1 dr, up to 97% ee | bohrium.com |

| Ir/SegPhos | 2-Aryl-3-phthalimidopyridinium salts | cis-Piperidines | High ee and dr | researchgate.net |

Table 4: Iridium(I)-Catalyzed Asymmetric Hydrogenation for Chiral Piperidine Synthesis

Iron-Catalyzed Reductive Amination

Iron-catalyzed reductive amination has emerged as a sustainable and efficient method for the synthesis of cyclic amines, including piperidine scaffolds. One notable strategy involves the reductive amination of carbonyl derivatives with ω-amino fatty acids. nih.govresearchgate.net This process, catalyzed by an iron complex such as Fe(CO)₄(IMes), utilizes hydrosilylation to facilitate the reaction. nih.gov Phenylsilane is a key reagent in this transformation, promoting the formation and subsequent reduction of an imine intermediate, which then undergoes cyclization. The iron catalyst is also responsible for the reduction of the resulting piperidinone intermediate to the final cyclic amine. mdpi.com This method is effective for creating a variety of N-substituted pyrrolidines, piperidines, and azepanes with moderate to excellent yields and demonstrates good tolerance for various functional groups. nih.govresearchgate.netnih.gov

While direct synthesis of 4-methylpiperidin-4-ol using this specific ω-amino fatty acid route is not explicitly detailed, the principles can be adapted. A hypothetical precursor, a δ-amino ketone, could undergo intramolecular reductive amination to form the 4-methyl-4-hydroxypiperidine ring. The iron-catalyzed approach offers a greener alternative to traditional methods that often rely on more hazardous reagents.

| Parameter | Description | Reference |

|---|---|---|

| Catalyst | Typically an iron complex, e.g., Fe(CO)₄(IMes). | nih.gov |

| Reducing Agent | Hydrosilanes, such as phenylsilane. | mdpi.com |

| Key Intermediates | Imine and piperidinone. | mdpi.com |

| Scope | Effective for pyrrolidines, piperidines, and azepanes. | nih.govresearchgate.net |

| Advantages | Good functional group tolerance and use of a sustainable, earth-abundant metal catalyst. | nih.gov |

Copper(I) and Copper(II) Catalysis in Radical Cyclization

Copper catalysis provides a powerful tool for constructing piperidine rings through radical cyclization reactions, specifically via intramolecular C-H amination. nih.govnih.gov These methods often involve the use of N-fluoro amides as precursors, which upon interaction with a copper(I) catalyst, can generate nitrogen-centered radicals. researchgate.netacs.org The reaction proceeds through a proposed Cu(I)/Cu(II) redox cycle. researchgate.net Mechanistic studies suggest the formation of a Cu(II)-F species from the reaction between the Cu(I) complex and the N-fluoro substrate. nih.govacs.org

This radical-based approach allows for the formation of both five-membered (pyrrolidines) and six-membered (piperidines) rings, which is a notable advantage as many systems are limited to pyrrolidine (B122466) synthesis. nih.govacs.org The choice of the tris(pyrazolyl)borate (Tpˣ) ligand on the copper catalyst can influence the efficiency of the reaction. nih.govnih.gov The intramolecular C-H amination can be directed to form the piperidine ring with predictable regioselectivity. researchgate.net While not explicitly demonstrated for this compound, a suitably designed N-fluoro amide precursor with a tertiary alcohol could theoretically undergo such a copper-catalyzed radical cyclization to yield the target molecule.

| Aspect | Details | Reference |

|---|---|---|

| Catalyst System | Copper complexes, often with tris(pyrazolyl)borate (Tpˣ) ligands. | nih.govnih.gov |

| Precursors | N-fluoro amides are commonly used. | researchgate.netacs.org |

| Mechanism | Involves a radical-based intramolecular C-H amination, likely proceeding through a Cu(I)/Cu(II) redox cycle. | nih.govresearchgate.net |

| Products | Can form both pyrrolidines and piperidines. | nih.govacs.org |

| Key Advantage | Offers a method for direct C-H functionalization to form C-N bonds. | nih.gov |

Organocatalytic Intramolecular Aza-Michael Reactions

Organocatalytic intramolecular aza-Michael reactions represent a highly effective strategy for the enantioselective synthesis of substituted piperidines. acs.orgacs.org This method typically involves the cyclization of a substrate containing both a nucleophilic nitrogen (e.g., a carbamate) and a Michael acceptor (e.g., an α,β-unsaturated aldehyde or enone). acs.orgnih.govthieme-connect.com

Chiral organocatalysts, such as prolinol derivatives or cinchona-based primary-tertiary diamines, are used to control the stereochemistry of the newly formed chiral center. acs.orgnih.gov For instance, the reaction of carbamates with α,β-unsaturated aldehydes catalyzed by a Jørgensen catalyst can produce 2-substituted piperidines with high enantiomeric excess (ee). acs.orgacs.org Similarly, the intramolecular aza-Michael addition of carbamates to enones, catalyzed by a quinine-derived primary/tertiary diamine in the presence of an acid co-catalyst like trifluoroacetic acid (TFA), provides functionalized 2-substituted piperidines in good yields and high enantioselectivity. nih.govthieme-connect.comresearchgate.net The acid co-catalyst is believed to assist in the formation of the iminium intermediate. nih.gov This methodology has been successfully applied to the synthesis of various piperidine alkaloids. acs.orgacs.org

| Component | Description | Reference |

|---|---|---|

| Michael Donor | Carbamates are commonly employed as nitrogen nucleophiles. | acs.orgnih.gov |

| Michael Acceptor | α,β-Unsaturated aldehydes or enones. | acs.orgthieme-connect.com |

| Catalyst | Chiral organocatalysts such as prolinol derivatives or cinchona-based diamines. | acs.orgnih.gov |

| Co-catalyst | Acids like trifluoroacetic acid (TFA) are often used with enone acceptors. | nih.govthieme-connect.com |

| Application | Enantioselective synthesis of 2-substituted and functionalized piperidines, including natural product synthesis. | acs.orgacs.orgthieme-connect.com |

Novel Routes and Transformations Involving this compound

Reductive Amination Reactions in Derivatization

This compound is a valuable building block for creating more complex molecules through derivatization reactions. One key transformation is reductive amination. This reaction has been utilized in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are of interest as potential selective PI3Kδ inhibitors. nih.gov In this context, an aldehyde precursor is reacted with this compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. nih.gov This specific application highlights the utility of this compound in introducing a substituted piperidine moiety into a larger, biologically relevant scaffold. nih.gov

| Reaction Component | Role | Example Application | Reference |

|---|---|---|---|

| This compound | Amine source | Synthesis of Pyrazolo[1,5-a]pyrimidine derivatives | nih.gov |

| Aldehyde-functionalized pyrazolo[1,5-a]pyrimidine | Carbonyl source |

Grignard Reagent Applications in Substituted Pyrazole (B372694) Synthesis

Grignard reagents are fundamental in organic synthesis for forming carbon-carbon bonds. A relevant application is their use in the synthesis of substituted pyrazoles, where a piperidine ring can be introduced as a key substituent. While direct use of this compound is not explicitly cited, a closely related precursor, N-Boc-4-piperidone, serves as a starting point. google.comwhiterose.ac.uk

The synthesis can proceed by reacting N-Boc-4-piperidone with hydrazine (B178648) to form N-Boc-4-piperidine hydrazine. google.com This intermediate can then be condensed with a suitable β-dicarbonyl compound or its equivalent to construct the pyrazole ring. Alternatively, a pre-formed pyrazole with a leaving group can be coupled with a piperidine derivative. For instance, a 4-halopyrazole can be N-protected and then undergo a metal-halogen exchange with a Grignard reagent or an organolithium reagent, followed by reaction with a boron source to create a pyrazole boronic acid pinacol (B44631) ester. google.com This intermediate is then ready for coupling reactions. Another route involves the reaction of N-Boc-4-piperidine methanesulfonate (B1217627) with a deprotonated 4-halopyrazole. google.com These strategies demonstrate how piperidine moieties, originating from precursors like N-Boc-4-piperidone, can be incorporated into pyrazole systems using Grignard-related methodologies. google.com

| Starting Piperidine Precursor | Key Reagents/Intermediates | Resulting Structure | Reference |

|---|---|---|---|

| N-Boc-4-piperidone | Hydrazine hydrate, β-dicarbonyl compounds | N-Boc-piperidinyl-pyrazole | google.com |

| N-Boc-4-piperidine methanesulfonate | 4-halopyrazole, Sodium hydride | 1-(N-Boc-4-piperidinyl)-4-halopyrazole | google.com |

| N-Boc-4-halopyrazole | Grignard reagent/n-BuLi, Pinacol borate | N-Boc-pyrazole boronic acid pinacol ester | google.com |

Ritter Reaction Implementation in Fentanyl Derivative Synthesis

The Ritter reaction provides a direct method for the synthesis of N-alkyl amides from alcohols or alkenes and nitriles in the presence of a strong acid. A significant application involving this compound is its use in a simple and efficient synthesis of 4-methylfentanyl. nih.govresearchgate.net In this synthesis, the tertiary alcohol of this compound is protonated under acidic conditions, leading to the formation of a stable tertiary carbocation. This carbocation is then trapped by a nitrile, such as propionitrile, to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding N-acylamino derivative, a key precursor to 4-methylfentanyl. nih.gov This application demonstrates a powerful transformation of the 4-hydroxy-4-methylpiperidine core into a functionalized anilidopiperidine, a central scaffold in many potent opioid analgesics. nih.govnih.gov

| Reactant | Reagent | Key Intermediate | Final Product Derivative | Reference |

|---|---|---|---|---|

| This compound | Nitrile (e.g., propionitrile), Strong acid | Nitrilium ion | 4-Methylfentanyl | nih.govresearchgate.net |

Epoxidation and Ring Opening Processes

The synthesis of this compound and its derivatives can be achieved through epoxidation followed by a ring-opening reaction. This strategy is a key part of various synthetic routes, including the preparation of intermediates for pharmaceutically important molecules.

A notable application of this methodology is in the synthesis of a key intermediate for Tofacitinib. The process starts from 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. To achieve epoxidation, the tertiary amine is first converted into its trifluoroacetic acid salt using excess trifluoroacetic acid (TFA) in dry dichloromethane (B109758). Subsequent treatment with m-chloro-peroxybenzoic acid (m-CPBA) at a controlled temperature of 0°C-5°C yields the corresponding oxirane, 3-Benzyl-6-methyl-7-oxa-3-aza-bicyclo[4.1.0]heptane, with high selectivity and in near-quantitative yield (85%-90%). The crude epoxide is often pure enough for direct use in the subsequent step. derpharmachemica.com

Epoxides are known for their reactivity towards nucleophiles due to their ring strain, which allows for ring-opening reactions under milder conditions than those required for other ethers. pressbooks.pubrsc.orgmdpi.com The regioselectivity of the acid-catalyzed ring-opening depends on the structure of the epoxide. pressbooks.pub In the case of the Tofacitinib intermediate, the attack of the azide (B81097) nucleophile occurs at the less substituted carbon, which is characteristic of an S\textsubscript{N}2-like mechanism. derpharmachemica.compressbooks.pub

| Reactant | Reagents | Product(s) | Yield |

| 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | 1. TFA, CH₂Cl₂ 2. m-CPBA | 3-Benzyl-6-methyl-7-oxa-3-aza-bicyclo[4.1.0]heptane | 85-90% |

| 3-Benzyl-6-methyl-7-oxa-3-aza-bicyclo[4.1.0]heptane | NaN₃, Acetic Acid/Water | trans-4-azido-1-benzyl-4-methylpiperidin-3-ol and trans-3-azido-1-benzyl-4-methylpiperidin-4-ol (93:7) | 85% |

| 3-Benzyl-6-methyl-7-oxa-3-aza-bicyclo[4.1.0]heptane | NaNO₃, Acetic Acid/Water | trans-3-azido-1-benzyl-4-methylpiperidin-4-ol | Not specified |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of piperidine derivatives to develop more environmentally friendly and sustainable processes. colab.ws These approaches focus on the use of non-toxic catalysts, aqueous reaction media, and solvent-free conditions to minimize waste and environmental impact.

Non-Toxic Catalysis

The use of non-toxic and reusable catalysts is a cornerstone of green chemistry. In the broader context of piperidine synthesis, heterogeneous catalysts, such as cobalt-based catalysts on titanium nanoparticles, have been developed for the acid-free hydrogenation of pyridine derivatives. mdpi.com While not directly applied to this compound in the provided context, these advancements highlight the potential for developing greener catalytic systems for its synthesis. For instance, the reduction of 1-methyl-4-(nitromethyl)piperidin-4-ol (B6548959) to 4-(aminomethyl)-1-methylpiperidin-4-ol (B1276600) utilizes Raney nickel, a widely used hydrogenation catalyst. patsnap.com Although effective, the development of less hazardous and more sustainable alternatives remains an area of interest.

Water-Initiated Processes

Water is an ideal green solvent due to its non-toxicity, availability, and safety. The synthesis of piperidine derivatives in water has been demonstrated to be effective. For example, the hydrogenation of various pyridine derivatives to their corresponding piperidines can be carried out in water using specific heterogeneous catalysts. mdpi.com In the synthesis of a this compound intermediate, the ring-opening of the epoxide is performed in a mixture of acetic acid and water, showcasing the compatibility of water in key synthetic steps. derpharmachemica.com Furthermore, the synthesis of N-methylhexahydroazepin-4-one hydrochloride from 4-(aminomethyl)-1-methylpiperidin-4-ol involves the use of a sodium nitrite (B80452) solution in water. patsnap.com

Solvent-Free Reactions

Solvent-free reactions offer significant environmental benefits by eliminating a major source of waste in chemical processes. A notable example is the benzylation of 4-picoline, an initial step in a synthetic route towards a precursor of this compound, which can be conducted under solvent-free conditions. derpharmachemica.com This approach not only reduces waste but can also lead to higher yields, with a reported yield of 90% for the resulting benzylpyridinium chloride. derpharmachemica.com Another example, though not directly for this compound, is the melt-phase reaction between 1-methylpiperidin-4-ol (B91101) and benzoic acid at 120–140°C, which achieves a 70–75% yield without the use of solvents.

| Green Chemistry Approach | Example Reaction | Reagents/Conditions | Yield |

| Non-Toxic Catalysis | Hydrogenation of pyridine derivatives | Heterogeneous cobalt catalyst, H₂ | Good |

| Water-Initiated Processes | Epoxide ring-opening | Sodium azide, Acetic acid/water | 85% |

| Solvent-Free Reactions | Benzylation of 4-picoline | Benzyl chloride | 90% |

| Solvent-Free Reactions | Esterification | Benzoic acid, 120-140°C | 70-75% |

Mechanistic Investigations and Reactivity Studies of 4 Methylpiperidin 4 Ol

Reaction Mechanisms in Derivatization

The derivatization of the 4-Methylpiperidin-4-ol core can be achieved through various synthetic routes, each governed by specific reaction mechanisms. These mechanisms, including intramolecular cyclizations and C-H activation strategies, allow for the construction of complex molecular architectures.

Intramolecular cyclization represents a powerful strategy for constructing new heterocyclic systems from piperidine-based starting materials. semanticscholar.org In the context of this compound derivatives, the amino alcohol functionality can participate in cyclization reactions under acidic conditions to form systems such as piperidine-fused oxazolidinones. The general approach involves the closure of a ring by forming a new bond within the same molecule. semanticscholar.org

Various metal-catalyzed and electrophilic cyclization methods are employed for piperidine (B6355638) systems. mdpi.com For instance, the intramolecular 6-endo-trig cyclization of intermediates derived from piperidines can lead to the formation of new bicyclic structures. mdpi.com Another prominent example is the palladium-catalyzed enantioselective 6-exo aza-Heck cyclization, which is effective for substrates that may be sensitive to oxidation. mdpi.comsemanticscholar.org While these are general pathways for piperidine derivatives, they represent potential routes for the strategic derivatization of functionalized this compound.

Hydride transfer/cyclization cascades are sophisticated one-pot reactions that can generate complex piperidine structures with high stereoselectivity. mdpi.com This type of reaction was demonstrated in the intramolecular cyclization of certain amides bearing an alkene group. semanticscholar.org The process is often initiated by a hydride shift, triggering successive cyclization events. mdpi.com For example, a reaction cascade involving two consecutive 1,5-H shifts has been used to form two cycles in a single operation. mdpi.com

In another variant, an iminium intermediate, formed after the activation of an aldehyde group, can undergo a 6-endo-trig cyclization, creating a carbocation that is subsequently trapped. mdpi.com These cascade reactions are sensitive to reaction conditions; for instance, the presence of water can sometimes lead to the formation of by-products with an alcohol residue instead of the desired tertiary amine. semanticscholar.org

Direct functionalization of carbon-hydrogen bonds offers an efficient route to modify the piperidine core. A notable example involves the highly selective, contra-thermodynamic C-H functionalization of the N-CH₃ group in N-methyl-N,N-dialkylamines. acs.orgacs.org In a study, benzyl-protected 1-methylpiperidin-4-ol (B91101) underwent exclusive N-CH₃ functionalization with high yield. acs.orgacs.org The mechanism involves the generation of a DABCO radical cation, which selectively abstracts a hydrogen atom from the N-methyl group over the N-methylene groups. acs.org The resulting α-amino radical is then trapped to yield the functionalized product. acs.org

Radical cyclization provides another powerful tool for synthesizing substituted piperidines. A diastereoselective radical route to 2,4-disubstituted piperidines was developed via the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. researchgate.net The choice of reducing agent was found to be critical for stereoselectivity, with tris(trimethylsilyl)silane (B43935) affording significantly higher diastereomeric ratios compared to tributyltin hydride. researchgate.net Other radical approaches include copper-catalyzed 4-exo-trig cyclizations involving nitrogen radicals and cobalt-catalyzed cyclizations of linear amino-aldehydes. mdpi.comdokumen.pub

Conformational Analysis of Piperidine Systems

The biological activity of piperidine derivatives is intrinsically linked to their three-dimensional structure. The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. nih.gov

Crystal structure analyses of various 4-methylpiperidine (B120128) derivatives confirm the prevalence of the chair conformation. nih.gov In more complex systems, such as diastereoisomeric 1,3-dimethylpiperidin-4-ols, the preferred conformations and configurations have been assigned using proton NMR spectroscopy, focusing on the signals from the 4-methine and 4-hydroxyl groups. cdnsciencepub.com

The introduction of substituents can influence the ring's flexibility and conformational equilibrium. For example, in 4-chloro-1-methylpiperidine, the piperidine ring is in a chair conformation where the N-methyl group is equatorial and the chlorine atom is axial. This specific arrangement slightly distorts the chair and raises the energy barrier for ring interconversion compared to 4-methylpiperidine, thereby restricting its flexibility. The ability of a molecule to adopt different conformations is critical as it affects interactions with biological targets. pjoes.com

| Compound/System | Conformation | Key Features |

| 4-Methylpiperidine Derivatives | Chair | General low-energy conformation. nih.gov |

| 1,3-Dimethylpiperidin-4-ols | Chair | Configurations assigned based on NMR of 4-methine and 4-hydroxyl groups. cdnsciencepub.com |

| 4-Chloro-1-methylpiperidine | Distorted Chair | N-methyl is equatorial, Cl is axial; restricted ring flexibility. |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR investigations have provided key insights into how structural modifications impact biological activity.

In the development of novel PI3Kδ inhibitors, this compound was used as an amine subunit in reductive amination reactions to synthesize a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov One resulting compound (compound 30) exhibited potent inhibitory activity in the nanomolar range. nih.gov However, the study also revealed that the presence of a hydroxyl group near the piperidine ring could lead to lower activity (higher IC₅₀ values), which was attributed to unfavorable interactions with the tryptophan (Trp-760) residue in the enzyme's binding site. nih.gov

Conversely, in another study, the incorporation of the this compound moiety into a pyrazole (B372694) derivative was shown to enhance biological activity. pjoes.compjoes.com This enhancement was linked to an increase in the molecule's lipid solubility, which can accelerate absorption. pjoes.compjoes.com The study noted that the this compound ring has steric requirements at enzyme receptor sites that are similar to hydrogen, contributing to its favorable biological profile. pjoes.com

| Derivative Class | Key SAR Finding | Reference |

| Pyrazolo[1,5-a]pyrimidines (PI3Kδ Inhibitors) | Potent inhibition (nM range) achieved with this compound subunit. | nih.gov |

| Pyrazolo[1,5-a]pyrimidines (PI3Kδ Inhibitors) | Hydroxyl group near the piperidine ring can decrease activity due to poor interaction with Trp-760. | nih.gov |

| Substituted Pyrazoles | Addition of this compound increases lipid solubility and enhances antibacterial/antifungal activity. | pjoes.compjoes.com |

Influence of Substituents on Activity and Selectivity

The nature and position of substituents on the piperidine ring are critical determinants of both potency and selectivity. nih.govacs.org As noted in the development of PI3Kδ inhibitors, the hydroxyl group of the this compound moiety, while a key structural feature, can negatively impact binding affinity depending on its orientation within the target's active site. nih.gov

In the context of opioid receptor ligands, systematic studies have demonstrated the profound impact of methyl substituents on the piperidine ring. The removal of a 4-methyl group from certain N-substituted 4-(3-hydroxyphenyl)piperidines can dramatically alter a compound's pharmacological profile, for instance, by changing it from a mixed agonist-antagonist to a pure antagonist. acs.org Furthermore, the type of N-substituent on these analogs primarily affects antagonist potency and receptor selectivity. acs.org

The linker used to attach the piperidine moiety to another part of a molecule also plays a role. In a series of PDE10A inhibitors, a nitrogen atom was found to be the optimal linker, as replacing it with a carbon or oxygen linker led to a decrease in potency. dokumen.pub These findings underscore the principle that even subtle structural modifications to derivatives of this compound can lead to significant changes in their biological and pharmacological properties. researchgate.net

Correlation between Structure and Pharmacological Activity

The this compound moiety is a significant structural fragment in medicinal chemistry, influencing the pharmacological profile of parent molecules. Structure-activity relationship (SAR) studies reveal that its inclusion can enhance efficacy and modulate selectivity for various biological targets. The presence of the hydroxyl group and the piperidine ring are key to its function.

The 4-hydroxypiperidinyl group has been identified as crucial for the selective inhibition of sphingosine (B13886) kinase 1 (SK1). acs.org In a series of analogues based on the SK1 inhibitor RB-005, the 4-hydroxypiperidinyl group was a constant feature, while other parts of the molecule, such as the linker length and the alkyl substituent on the aryl group, were varied to map the SAR. acs.org This underscores the importance of this specific headgroup in achieving selective enzymatic inhibition.

Furthermore, the 4-phenylpiperidin-4-ol (B156043) fragment is a well-established component in numerous approved drugs. nih.gov In the development of blockers for the Kv1.3 potassium channel, replacing an ester group with a hydroxyl group to create a 4-phenylpiperidin-4-ol derivative was a key synthetic step. nih.gov This modification highlights the strategic use of the piperidin-4-ol scaffold to explore and establish SAR in drug discovery programs. nih.gov

The table below summarizes the observed structure-activity relationships involving the this compound scaffold.

| Molecular Context | Structural Feature | Observed Pharmacological Impact | Reference |

| Sphingosine Kinase Inhibitors | 4-hydroxypiperidinyl group | Essential for selective inhibition of SK1. | acs.org |

| Pyrazole Derivatives | Addition of this compound | Increases lipid solubility, leading to enhanced antifungal and antibacterial activity. | pjoes.compjoes.com |

| Kv1.3 Channel Blockers | 4-phenylpiperidin-4-ol fragment | Utilized as a known pharmacologically relevant fragment to explore SAR. | nih.gov |

| Fentanyl Analogues | 4-methyl substitution on the piperidine ring | Resulted in a four-fold increase in analgesic potency compared to fentanyl. | researchgate.net |

Global Chemical Reactivity Descriptors (GCRD) and Theoretical Parameters

Theoretical calculations, particularly those using Density Functional Theory (DFT), provide valuable insights into the intrinsic reactivity and stability of molecules. For a newly synthesized pyrazole derivative functionalized with this compound (denoted as FHM), global chemical reactivity descriptors have been calculated to understand its electronic properties. pjoes.com These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pjoes.com

Electrophilicity and Electronegativity Indices

Electronegativity (χ) measures a compound's ability to attract electrons, while the electrophilicity index (ω) quantifies the energy reduction when a molecule accepts the maximum possible electron charge from a donor. pjoes.com A higher electrophilicity index points to a potent electrophile. pjoes.com

For the FHM molecule, DFT calculations revealed a notable electrophilic character and a high electronegativity index. pjoes.compjoes.com The calculated electronegativity (χ) is 3.377 eV, and the electrophilicity index (ω) is 2.780 eV. pjoes.com These values suggest that the molecule has a strong tendency to accept electrons, which is a key factor in its reactivity and potential interactions with biological macromolecules. pjoes.comresearchgate.net

Chemical Hardness and Stability

Chemical hardness (η) and its inverse, chemical softness (S), are indicators of a molecule's stability and reactivity. pjoes.com Hard molecules have a large HOMO-LUMO energy gap, making them more stable and less reactive. pjoes.com Conversely, soft molecules have a small energy gap and are more polarizable and reactive. pjoes.com

The calculated chemical hardness (η) for the FHM derivative is 2.051 eV. pjoes.com This value, derived from a significant HOMO-LUMO energy gap, categorizes the molecule as hard and relatively stable. pjoes.com The stability is attributed to the non-planar attachment of the this compound substituent to the pyrazole ring, which creates the largest possible energy gap. pjoes.com

The table below presents the calculated theoretical parameters for the this compound substituted pyrazole derivative (FHM).

| Parameter | Symbol | Value (eV) | Reference |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.428 | pjoes.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.326 | pjoes.com |

| Ionization Potential | IP | 5.428 | pjoes.com |

| Electron Affinity | EA | 1.326 | pjoes.com |

| Electronegativity | χ | 3.377 | pjoes.com |

| Chemical Potential | μ | -3.377 | pjoes.com |

| Chemical Hardness | η | 2.051 | pjoes.com |

| Chemical Softness | S | 0.244 | pjoes.com |

| Electrophilicity Index | ω | 2.780 | pjoes.com |

Computational Chemistry and Theoretical Modeling of 4 Methylpiperidin 4 Ol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, energies, and other properties. Recent studies on pyrazole (B372694) derivatives incorporating the 4-Methylpiperidin-4-ol moiety have utilized DFT to elucidate their photophysical and electronic characteristics. pjoes.compjoes.comresearchgate.net

A fundamental step in computational analysis is determining the molecule's most stable three-dimensional arrangement, known as the ground state optimized geometry. This process involves calculating the total energy of the molecule at various atomic arrangements until the lowest energy conformation is found. For a pyrazole derivative containing this compound, ground state optimization was successfully performed using the DFT-B3LYP/6-31G(d) basis set. pjoes.comresearchgate.netchristuniversity.in This calculation is crucial as all other molecular properties are derived from this most stable structure. The choice of the basis set, such as DFT-B3LYP/6-31G(d), is noted to have a profound influence on the accuracy of the calculated molecular properties. researchgate.net

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.comwuxibiology.com

A smaller energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comwuxibiology.com In a study on a this compound substituted pyrazole derivative, DFT calculations were used to determine the HOMO and LUMO energy levels. pjoes.compjoes.com The analysis of these frontier orbitals helps in understanding the intramolecular charge transfer that occurs within the molecule. researchgate.net

For the studied pyrazole derivative, the calculated energy values highlighted its notable electrophilic character, suggesting a higher reactivity and relatively lower stability. pjoes.com

Table 1: Frontier Molecular Orbital Data for a this compound Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.428 pjoes.com |

| ELUMO | -1.326 pjoes.com |

| Energy Gap (ΔE) | 4.102 |

Data derived from a study on a this compound substituted pyrazole derivative. pjoes.com

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net MESP plots map the electrostatic potential onto the electron density surface of the molecule. Different colors represent varying potential values: red indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Solute-Solvent Interaction Analysis

The interaction between a solute (the chemical compound) and a solvent can significantly influence its physical and chemical properties. Analyzing these interactions is crucial for applications where the compound is used in solution. Solvatochromic methods, which study the change in a substance's color or spectral properties with a change in solvent polarity, are often employed. These shifts are analyzed using empirical solvent polarity scales like the Kamlet-Abound-Taft and Catalan parameters. researchgate.net

The Kamlet-Abound-Taft approach is a linear solvation energy relationship used to analyze specific and non-specific solute-solvent interactions through multiple linear regression. researchgate.netresearchgate.net This model correlates a solvent-dependent property (like absorption or emission maxima) with the solvent's hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*). In studies involving complex fluorophores with a this compound moiety, this method has been applied to dissect the contributions of different types of solvent interactions. researchgate.net

Similar to the Kamlet-Abound-Taft model, the Catalan parameters provide another robust method for assessing solute-solvent interactions. researchgate.netresearchgate.net The Catalan model uses a four-parameter equation that accounts for solvent acidity (SA), basicity (SB), polarizability (SP), and dipolarity (SdP). This analysis has been used to evaluate both specific (hydrogen bonding) and non-specific (dipolar) interactions between solvent molecules and derivatives of this compound, providing a comprehensive understanding of their behavior in different solvent environments. researchgate.netresearchgate.net

Molecular Docking and Virtual Screening Studies

Computational methods such as molecular docking and virtual screening are instrumental in modern drug discovery, allowing for the prediction of how a molecule might interact with a biological target and the identification of promising new drug candidates from large compound libraries. Derivatives of this compound have been subject to such in silico studies to evaluate their therapeutic potential.

Molecular docking simulations have been employed to investigate the interaction of this compound derivatives with various key protein targets involved in disease pathways. pjoes.comresearchgate.net These studies provide insights into the binding affinity and specific molecular interactions that underpin the compound's potential biological activity. pjoes.com

A notable study focused on a synthesized pyrazole derivative incorporating the this compound moiety, referred to as FHM. pjoes.comresearchgate.net This compound's interactions were computationally assessed against three significant biological targets:

DNA Gyrase: This enzyme is a crucial target for antibacterial drugs as it is essential for bacterial DNA replication. nih.govup.ac.za The FHM compound was docked into the active site of DNA gyrase (PDB: 2XCT), revealing a binding energy of -4.5 kcal/mol. pjoes.com The analysis indicated interactions with several amino acid residues, including ASP437, ARG458, and GLU477. pjoes.com

Lanosterol (B1674476) 14α-demethylase (CYP51): This enzyme is a key component in the biosynthesis of ergosterol (B1671047), a vital molecule for the integrity of fungal cell membranes, making it a primary target for antifungal agents. pjoes.comgoogle.com Docking studies of the FHM molecule with lanosterol 14α-demethylase (PDB: 4WMZ) were performed. pjoes.com

KEAP1-NRF2: The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a major regulator of cellular defense against oxidative stress. mdpi.comcsic.es Inhibiting the KEAP1-NRF2 protein-protein interaction is a promising strategy for treating diseases associated with oxidative stress, including cancer. mdpi.com The FHM compound was evaluated for its interaction with the KEAP1/NRF2 protein (PDB: 6QME). pjoes.com

The binding energies and specific amino acid interactions for the FHM compound with these targets are summarized in the table below. pjoes.com

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acids |

|---|---|---|---|

| DNA Gyrase | 2XCT | -4.5 | ASP437, ARG458, GLU477, LYS460, GLY459, GLY436 |

| Lanosterol 14α-demethylase | 4WMZ | Data Not Provided in Source | Not Specified |

| KEAP1-NRF2 | 6QME | Data Not Provided in Source | Not Specified |

These in silico studies suggest that the presence of the this compound ring may contribute to the molecule's ability to bind to these therapeutic targets. pjoes.com

This compound is recognized as a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. chemimpex.com Its structural features can be leveraged in drug discovery to develop new lead compounds. Research indicates that incorporating the this compound moiety can enhance a molecule's lipid solubility, which may lead to an increased rate of absorption and improved pharmacological potential. pjoes.comresearchgate.netchristuniversity.in

Virtual screening, a computational technique used to search vast libraries of small molecules, can identify those that are most likely to bind to a drug target. mdpi.com The favorable properties conferred by the this compound group make its derivatives interesting candidates for inclusion in such screening libraries. christuniversity.in For example, in the development of antagonists for the Adenosine A2A receptor, a this compound group was substituted into a parent compound to create a new potential therapeutic agent. harvard.edu These approaches position this compound as a key scaffold in the rational design and identification of novel lead compounds for various therapeutic applications. chemimpex.comresearchgate.net

Photophysical Property Estimation

The photophysical properties of a molecule describe its behavior upon interaction with light, including processes of light absorption and emission. These characteristics are crucial for determining a compound's suitability for various optoelectronic applications. Theoretical methods, such as Density Functional Theory (DFT), are often used to estimate these properties. researchgate.netresearchgate.net

The electric dipole moment is a measure of the separation of positive and negative charges within a molecule. github.io This property can change significantly when a molecule absorbs light and transitions from its ground electronic state to an excited state. photos.or.kr The study of a pyrazole derivative containing the this compound moiety revealed that its excited state dipole moment is higher than its ground state dipole moment. researchgate.net

This increase indicates that the molecule becomes more polar upon excitation, signifying a redistribution of its electron density. researchgate.netresearchgate.net The ground state dipole moments were estimated using ab initio computations, while the excited state moments were determined experimentally via the solvatochromic shift method, which analyzes changes in the molecule's absorption and emission spectra in solvents of different polarities. researchgate.net Understanding the excited state dipole moment is important as it influences how the molecule interacts with its environment in the excited state and is a key parameter in the design of materials for optical applications. photos.or.kr

The estimated photophysical properties of this compound derivatives suggest their potential as promising candidates for various optoelectronic applications. christuniversity.inresearchgate.net The science of organic materials for optoelectronics has gained significant attention due to their potential in creating low-cost, lightweight, and flexible devices. ucm.esresearchgate.net

Based on theoretical and experimental studies, derivatives of this compound have been proposed for use in:

Organic Light-Emitting Diodes (OLEDs): These devices use organic compounds that emit light in response to an electric current. The favorable photophysical properties of the this compound derivative make it a potential component for the emissive layer in OLEDs. researchgate.netresearchgate.netfrontiersin.org

Solar Cells: Organic solar cells utilize organic molecules to absorb sunlight and convert it into electricity. fluxim.com The light-absorbing characteristics of these compounds are critical for such applications. researchgate.netfrontiersin.org

Chemosensors: These are devices that use a chemical reaction to detect and quantify a specific substance. The fluorescence properties of a molecule can change upon binding to a target analyte, a principle that can be exploited in sensor design. researchgate.netresearchgate.net

The combination of a small HOMO-LUMO energy gap, which indicates a more reactive and polarizable molecule, and other favorable photophysical characteristics, supports the potential utility of this compound containing compounds in these advanced technological fields. pjoes.comresearchgate.net

Advanced Applications of 4 Methylpiperidin 4 Ol in Organic Synthesis

Building Blocks for Complex Organic Molecules

In the field of organic chemistry, "building blocks" are foundational molecules used for the modular assembly of more complex molecular architectures. The piperidinol structure is considered a highly prized building block in medicinal chemistry due to its utility in creating diverse and biologically active compounds. nih.gov 4-Methylpiperidin-4-ol serves as an effective building block because its structure is conducive to a variety of chemical reactions, allowing for its incorporation into larger, more elaborate molecules. chemimpex.com

The reactivity of this compound is centered around its key functional groups: the tertiary amine and the hydroxyl group. These sites allow for numerous chemical transformations, making the compound a versatile starting point for multi-step syntheses. chemimpex.com For instance, the hydroxyl group can be a site for oxidation, reduction, or substitution reactions, leading to a wide array of derivatives. smolecule.com This adaptability makes it a valuable asset for chemists aiming to develop novel materials and compounds. chemimpex.com

Intermediate in Pharmaceutical Development

The utility of this compound as a building block extends significantly into the pharmaceutical industry, where it functions as a key intermediate in the synthesis of various therapeutic agents. chemimpex.com An intermediate is a molecule that is formed from the reactants and reacts further to give the directly observed products of a chemical reaction. The stability and defined reactivity of this compound make it an ideal precursor in the synthesis pathways of numerous active pharmaceutical ingredients (APIs). chemimpex.com Its incorporation into drug candidates is particularly noted in the development of treatments for pain and neurological disorders. chemimpex.com

The piperidine (B6355638) scaffold is a core component of many powerful analgesic agents. pjps.pk this compound and its derivatives are particularly valued in the synthesis of new-generation narcotic analgesics, including novel classes of fentanyl analogues. chemimpex.comresearchgate.net The piperidine ring is a crucial pharmacophore in these molecules, contributing to their ability to interact with opioid receptors and manage pain. scispace.com

Research has demonstrated the synthesis of potent analgesics by modifying the 4-piperidinol structure. In one study, a series of derivatives based on 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) were synthesized and evaluated for their analgesic effects. Several of these compounds displayed significant analgesic efficacy, with some showing potency comparable to or greater than established pain-relief medications. scispace.com

Table 1: Analgesic Efficacy of Selected TFMP Derivatives

| Compound | Peak Analgesic Effect (%) | Duration of Action |

|---|---|---|

| Compound 3 | 188% | Long (2-2.5 hours) |

| Compound 6 | 162% | Long (2-2.5 hours) |

| Compound 5 | 137% | Long (2-2.5 hours) |

| Compound 8 | 107% | Moderate (1-1.5 hours) |

Data sourced from a study on the analgesic potential of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives, demonstrating the significant pain-relief efficacy achieved by modifying the core piperidinol structure. scispace.com

The presence of the hydroxyl group and the tertiary amine in this compound allows for tailored modifications that can optimize a drug's interaction with biological membranes and metabolic enzymes. smolecule.com Bioenhancers can function by several mechanisms, including inhibiting drug-metabolizing enzymes in the liver, stimulating transporters in the gut, or inhibiting cellular pumps that remove drugs from cells. nih.gov While not a bioenhancer itself, the structural properties of this compound can be leveraged to improve a drug's pharmacokinetic profile, contributing to better performance of the final API. chemimpex.com Formulations such as micelles, liposomes, and nanoparticles are also used to improve the bioavailability of poorly soluble drugs. mdpi.com

Beyond its role in direct drug synthesis, derivatives of this compound are crucial tools in neurochemical research, particularly for studying neurotransmitter systems. chemimpex.com A key example is the use of N-[11C]Methylpiperidin-4-yl acetate (B1210297) ([11C]MP4A), a radiolabeled analog, as a tracer in Positron Emission Tomography (PET) imaging. nih.gov PET is a non-invasive imaging technique that allows for the in-vivo quantification of molecular targets in the brain. frontiersin.org

[11C]MP4A is designed to function as a substrate for acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov Acetylcholine plays a vital role in memory, cognition, and attention. nih.gov The [11C]MP4A tracer is lipophilic, allowing it to cross the blood-brain barrier. Once in the brain, it is hydrolyzed by AChE into a hydrophilic metabolite, N-[11C]methylpiperidinol, which is then trapped. The accumulation of this trapped, radiolabeled metabolite allows researchers to map the activity of the AChE enzyme in the living brain. nih.gov

Table 2: Research Findings on [11C]MP4A as a PET Tracer

| Finding | Description | Significance |

|---|---|---|

| High Specificity | [11C]MP4A is specifically hydrolyzed by acetylcholinesterase (AChE) with approximately 99% specificity. | Ensures that the PET signal accurately reflects the activity of the target enzyme. |

| Blood-Brain Barrier Penetration | The tracer's tertiary amine structure makes it lipophilic, enabling it to readily cross the blood-brain barrier. | A critical property for any brain imaging agent. |

| Metabolite Trapping | The resulting metabolite, [11C]MP4OH, is hydrophilic and becomes trapped in the brain, allowing for imaging. | This mechanism is the basis for quantifying regional AChE activity. |

| Regional Distribution | The retention of radioactivity in different brain regions (e.g., striatum > cortex > cerebellum) mirrors the known distribution of AChE activity. | Validates the tracer's ability to map the functional presence of the enzyme. |

This table summarizes key findings from research on N-[11C]Methylpiperidin-4-yl acetate, a derivative used to study the acetylcholinesterase enzyme system in the brain via PET imaging. nih.gov

The ability to study neurotransmitter systems with tools derived from this compound has direct implications for the development of treatments for neurological disorders. chemimpex.com The degeneration of cholinergic neurons and a corresponding decrease in AChE levels are hallmarks of neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. nih.gov

By providing a method to measure AChE activity in vivo, tracers like [11C]MP4A help researchers understand disease progression and evaluate the effectiveness of new therapies designed to target the cholinergic system. nih.gov Consequently, this compound is considered a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The insights gained from imaging studies can guide the design of new drugs that utilize the piperidinol scaffold to interact with specific targets in the central nervous system. There is an urgent need to advance new and innovative therapeutic approaches for neurological disorders, and versatile chemical intermediates are crucial in this effort. mdpi.com

Role in Catalysis

In addition to its role as a structural component, this compound and related piperidine compounds can also function in the realm of chemical catalysis. chemimpex.com A catalyst is a substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. In some applications, this compound can act as a ligand in catalytic processes. chemimpex.com A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. By binding to a metal center, it can help improve reaction rates and selectivity, which is a critical factor in industrial chemical production. chemimpex.com The principles of green chemistry encourage the use of catalysts to make reactions more efficient and environmentally benign by allowing them to proceed at lower temperatures and with less waste. mdpi.com

Ligands in Catalytic Processes

In the field of catalysis, this compound serves as a structural backbone or precursor for the synthesis of more complex ligands used in metal-catalyzed reactions. chemimpex.com The piperidine ring provides a defined conformational framework, while the hydroxyl and secondary amine groups offer points for chemical modification, allowing for the fine-tuning of the ligand's electronic and steric properties. The design of such ligands is crucial for controlling the outcome of catalytic processes.

While direct use as a simple ligand is less documented in specific high-turnover catalytic systems, its role as a building block is significant. For instance, the core 4-hydroxypiperidine (B117109) scaffold is a key component in the design of ligands for specific biological targets, such as G-protein coupled receptors. This demonstrates the value of the piperidine alcohol structure in creating molecules with high affinity and specificity, a principle that extends to the design of ligands for synthetic catalysts.

Improvement of Reaction Rates and Selectivity

The application of this compound as a reagent or building block in organic synthesis can significantly influence reaction outcomes. Its incorporation into a reaction scheme can lead to improved reaction rates and enhanced selectivity, which are critical for efficient industrial processes. chemimpex.com

A specific example can be found in its use as a nucleophile in palladium-catalyzed C-N (carbon-nitrogen) cross-coupling reactions. These reactions are fundamental in medicinal chemistry for synthesizing the carbon-nitrogen bonds prevalent in pharmaceuticals. In a documented synthesis, this compound was successfully coupled with a reaction partner using a palladium catalyst supported by a specialized dialkylbiaryl monophosphine ligand. mit.edu The reaction proceeded with high efficiency, demonstrating the compound's utility in forming complex products under sophisticated catalytic conditions.

Table 1: Example of C-N Cross-Coupling Reaction Using this compound This interactive table summarizes the components and results of a specific palladium-catalyzed reaction involving this compound.

| Role | Compound/Component | Molar Equivalence | Notes |

| Nucleophile | This compound | 1.0 | The piperidine-containing reactant. |

| Catalyst System | Palladium complex with dialkylbiaryl monophosphine ligand | 2.0 mol% | A specialized catalyst designed to resist deactivation and promote efficient coupling. mit.edu |

| Outcome | Coupled Product | ~98% Average Yield | High yield indicates an efficient and selective reaction. mit.edu |

Specialty Chemical Production

Numerous patents cite this compound as a crucial reactant in the synthesis of complex therapeutic agents, including:

Tyrosine kinase 2 (TYK2) inhibitors google.com

CaM kinase inhibitors google.com

Epidermal growth factor receptor (EGFR) inhibitors for cancer treatment google.com

Positive allosteric modulators of mGluR2 receptors for neurological disorders google.com

Imidazo[1,2-a]pyridine compounds with therapeutic potential google.com

In a specific research example, this compound was used as an amine in a reductive amination reaction to synthesize a series of selective PI3Kδ inhibitors, which have potential applications in treating autoimmune diseases. mdpi.com

Furthermore, the compound has been incorporated into novel pyrazole (B372694) derivatives to enhance their biological activity. pjoes.com The addition of the this compound moiety was found to increase the lipid solubility of the final compound, leading to strong in vitro antibacterial and antifungal properties. pjoes.com

Table 2: Antimicrobial Activity of a Pyrazole Derivative Containing this compound This interactive table showcases the biological activity of a specialty chemical synthesized using this compound.

| Target Organism | Type | Activity Level | Rationale for Activity |

| S. aureus | Bacteria (Gram-positive) | Strong | Increased lipid solubility from the this compound moiety enhances absorption and efficacy. pjoes.com |

| B. subtilis | Bacteria (Gram-positive) | Strong | The piperidine ring is a biologically active component. pjoes.com |

| E. coli | Bacteria (Gram-negative) | Strong | The piperidine ring is a biologically active component. pjoes.com |

| S. typhi | Bacteria (Gram-negative) | Strong | Increased lipid solubility from the this compound moiety enhances absorption and efficacy. pjoes.com |

| A. niger | Fungi | Strong | The piperidine ring is a biologically active component. pjoes.com |

| C. albicans | Fungi | Strong | Increased lipid solubility from the this compound moiety enhances absorption and efficacy. pjoes.com |

Polymer Chemistry Applications

In the realm of polymer science, this compound is used in the formulation of specialty polymers. chemimpex.com Its incorporation into a polymer backbone, either as a monomer or an additive, can be used to modify the final material's properties.

The functional groups on this compound—the secondary amine and the tertiary hydroxyl group—provide reactive sites for polymerization reactions. When integrated into a polymer structure, the cyclic and somewhat rigid nature of the piperidine ring can impact the polymer's macroscopic characteristics. Specifically, its use is associated with providing enhanced properties such as increased flexibility and durability, which are highly desirable traits for manufacturing industries. chemimpex.com

In Vitro and in Silico Biological Activity Studies of 4 Methylpiperidin 4 Ol Derivatives

Antimicrobial Activities

The rise of drug-resistant pathogens has intensified the search for novel antimicrobial agents. mersin.edu.tr Heterocyclic compounds, particularly those containing a piperidine (B6355638) scaffold, are being explored for this purpose. biointerfaceresearch.com

Derivatives of N-methyl-4-piperidone have been synthesized and evaluated for their ability to combat various bacterial strains. A notable area of research involves monoketone curcuminoids (MKCs) derived from N-methyl-4-piperidone, which have been tested against cariogenic (cavity-causing) bacteria. mdpi.comchemrxiv.org While most of these compounds displayed weak activity, a few showed moderate efficacy. mdpi.com For instance, compounds identified as 1 (R=H), 10 (R=3,4,5-OMe), and 13 (R=3-F) were moderately active against several Streptococcus species and Lactobacillus paracasei, with Minimum Inhibitory Concentration (MIC) values between 250 µg/mL and 500 µg/mL. mdpi.comchemrxiv.org The presence of the N-methyl-4-piperidone ring was found to enhance antibacterial activity compared to corresponding acetone-derived compounds. mdpi.comchemrxiv.org However, none of the tested MKCs were active against Enterococcus faecalis. mdpi.com

Other studies have focused on different modifications of the piperidin-4-one structure. A series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives demonstrated good antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis when compared with the standard drug ampicillin. biomedpharmajournal.org Similarly, a novel 2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methyl piperidin-4-one derivative, when converted to its carbothioamide form, showed higher antimicrobial activity against Staphylococcus aureus and Enterobacter sp. yu.edu.jo

In silico molecular docking studies have been employed to understand the potential mechanisms of action, suggesting that some derivatives may act as inhibitors of essential bacterial enzymes like DNA gyrase B. mersin.edu.trdovepress.com

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 (R=H) | S. salivarus | 250 - 500 |

| 1 (R=H) | L. paracasei | 250 - 500 |

| 1 (R=H) | S. mitis | 250 - 500 |

| 1 (R=H) | S. sanguinis | 250 - 500 |

| 10 (R=3,4,5-OMe) | L. paracasei | 250 - 500 |

| 10 (R=3,4,5-OMe) | S. mitis | 250 - 500 |

| 10 (R=3,4,5-OMe) | S. sanguinis | 250 - 500 |

| 13 (R=3-F) | S. mutans | 250 - 500 |

| 13 (R=3-F) | S. mitis | 250 - 500 |

| 13 (R=3-F) | S. sanguinis | 250 - 500 |

| 13 (R=3-F) | S. sobrinus | 250 - 500 |

The antifungal potential of 4-methylpiperidin-4-ol derivatives varies significantly depending on their specific chemical structure. For example, a study on N-methyl-4-piperidone-derived MKCs found no antifungal activity against Candida krusei and C. albicans at concentrations up to 100 µg/mL. mdpi.comchemrxiv.org

In contrast, other structural modifications have yielded potent antifungal agents. The conversion of 2,6-diaryl-3-methyl-4-piperidones into their thiosemicarbazone derivatives significantly enhanced their antifungal properties. biomedpharmajournal.org These thiosemicarbazone compounds showed significant activity against several fungal species, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans, with efficacy comparable to the standard drug terbinafine. biomedpharmajournal.org

Furthermore, a library of over 30 4-aminopiperidines was synthesized and evaluated for antifungal activity. nih.govmdpi.com This research identified two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, as particularly promising candidates. nih.gov They exhibited remarkable in vitro activity against clinically relevant fungi, including various Candida and Aspergillus species. nih.govmdpi.com Subsequent analysis of sterol patterns suggested that their mechanism of action involves the inhibition of enzymes crucial for ergosterol (B1671047) biosynthesis in fungi, a pathway also targeted by established antifungal drugs. nih.govmdpi.com

| Fungal Strain | Activity of Thiosemicarbazone Derivatives (1b-6b) | Standard Drug |

|---|---|---|

| M. gypseum | Significant Activity | Terbinafine |

| M. canis | Significant Activity | Terbinafine |

| T. mentagrophytes | Significant Activity | Terbinafine |

| T. rubrum | Significant Activity | Terbinafine |

| C. albicans | Significant Activity | Terbinafine |

The piperidine scaffold has also been investigated for its potential to yield antiviral agents, particularly against the influenza virus. mdpi.comnih.gov In one study, new N-substituted piperidine derivatives were tested against the influenza A/Swine/Iowa/30 (H1N1) virus. The results indicated that all tested substances were effective against the virus when compared to the commercial drugs Tamiflu and Rimantadine, although this effect was observed only at the maximum tested concentration of 1.85 mg/mL. mdpi.com A 50% inhibitory concentration (IC₅₀) could not be determined within the tested range. mdpi.com

More potent activity was discovered in a series of acylated 4-aminopiperidines, which were identified as effective entry inhibitors of influenza A viruses. nih.gov One compound, designated as compound 16, was particularly potent, showing an EC₅₀ (half-maximal effective concentration) value of 72 nM. nih.gov This compound demonstrated efficacy against H1N1, H5N1, and an oseltamivir-resistant viral strain. nih.gov Computational docking studies suggest that these inhibitors function by binding to the viral hemagglutinin (HA) protein, which is crucial for the virus's entry into host cells. nih.gov

Antioxidant Activities